![molecular formula C17H21N5OS B7572313 5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole
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Overview
Description
5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole has biochemical and physiological effects on the body. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole in lab experiments include its potential as a treatment for cancer and neurodegenerative diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole. One direction is to investigate its potential as a treatment for other diseases such as autoimmune disorders and viral infections. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of this compound.
Synthesis Methods
The synthesis of 5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole can be achieved using different methods. One of the most common methods involves the reaction of 1-(4-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)propan-2-amine with 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
The compound 5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole has shown potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells and has been found to have anti-inflammatory properties. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1(4-16-19-17(21-23-16)15-3-2-12-24-15)9-22-10-6-13(7-11-22)14-5-8-18-20-14/h2-3,5,8,12-13H,1,4,6-7,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHYIRESVWLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2)CCCC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
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